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8-(3,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Lipophilicity Blood-Brain Barrier Drug Design

8-(3,4-Dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 887466-50-4) is a synthetic small molecule built on the imidazo[2,1-f]purine-2,4-dione heterocyclic core. This scaffold has been actively explored for central nervous system (CNS) drug discovery, particularly as a source of ligands for serotonin receptors (5-HT1A, 5-HT7) and phosphodiesterase enzymes (PDE4B, PDE10A).

Molecular Formula C22H19N5O2
Molecular Weight 385.427
CAS No. 887466-50-4
Cat. No. B2695910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS887466-50-4
Molecular FormulaC22H19N5O2
Molecular Weight385.427
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5)C
InChIInChI=1S/C22H19N5O2/c1-13-9-10-16(11-14(13)2)27-17(15-7-5-4-6-8-15)12-26-18-19(23-21(26)27)25(3)22(29)24-20(18)28/h4-12H,1-3H3,(H,24,28,29)
InChIKeyGXBFREVDQZWPAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(3,4-Dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 887466-50-4) – Core Scaffold and Pharmacological Context


8-(3,4-Dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 887466-50-4) is a synthetic small molecule built on the imidazo[2,1-f]purine-2,4-dione heterocyclic core. This scaffold has been actively explored for central nervous system (CNS) drug discovery, particularly as a source of ligands for serotonin receptors (5-HT1A, 5-HT7) and phosphodiesterase enzymes (PDE4B, PDE10A) [1]. The compound is substituted at the N1 position with a methyl group, at C7 with a phenyl ring, and at the C8(8H) position with a 3,4-dimethylphenyl group, yielding a molecular formula C22H19N5O2 (MW 385.43 g/mol) and a calculated logP of approximately 2.44 [2]. These features place it within a well-characterized pharmacological space, yet its precise receptor and enzyme activity profile has not been disclosed in peer-reviewed literature.

Why Generic Substitution of 8-(3,4-Dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Fails: The Critical Role of Substitution Patterns


Substitution on the imidazo[2,1-f]purine-2,4-dione core exerts a profound influence on both receptor selectivity and intrinsic efficacy. Published SAR campaigns demonstrate that small modifications—such as the nature and position of the aryl group at C8 or the presence/absence of a methyl group at N3—can shift a compound from a potent 5-HT1A partial agonist to a mixed 5-HT1A/5-HT7 ligand, or from a receptor ligand to a PDE4B/PDE10A inhibitor [1]. For instance, the 1,3-dimethyl-7-phenyl core yields 5-HT1A ligands with Ki values spanning 5.6–96.5 nM, whereas the introduction of an octahydroisoquinolinyl side chain can confer PDE4B inhibition (IC50 ~100 nM) [2][3]. Because 8-(3,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione combines a unique N1-monomethyl pattern with a 3,4-dimethylphenyl C8 substituent and lacks the basic piperazine side chain that characterizes most pharmacologically optimized analogs, its activity profile cannot be reliably inferred from close-in structures. Generic substitution without experimental confirmation therefore carries a high risk of misclassifying the compound's target engagement.

Product-Specific Quantitative Evidence Guide for 8-(3,4-Dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 887466-50-4)


Substitution-Specific Lipophilicity Differentiates CNS Pharmacokinetic Potential from More Polar Analogs

The target compound possesses a calculated logP (clogP) of 2.44 and a topological polar surface area (tPSA) of 83.88 Ų [1]. In contrast, the clinically studied analog 8-(2-hydroxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 85615-11-8) exhibits a substantially higher topological polar surface area (tPSA) due to the hydroxyethyl substituent, predicting lower membrane permeability. The difference in lipophilicity is important because brain-penetrant imidazopurine-2,4-diones such as AZ-853 rely on optimal logD values to achieve central 5-HT1A receptor occupancy [2]. The 3,4-dimethylphenyl group of the target compound provides increased logP without introducing hydrogen-bonding capacity, potentially favoring passive CNS penetration over the more polar hydroxyalkyl or piperazinylalkyl derivatives.

Lipophilicity Blood-Brain Barrier Drug Design

Regioisomeric Methyl Substitution on the Phenyl Ring: Differentiation from 2,3-Dimethylphenyl Isomer

The target compound bears a 3,4-dimethylphenyl group at C8, while a closely related regioisomer, 8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 923421-68-5), carries the second methyl group at the ortho position [1]. SAR studies on imidazo[2,1-f]purine-2,4-diones consistently show that the position of substituents on the C8 aryl ring modulates 5-HT1A and 5-HT7 receptor affinity, with electron-donating groups in the para position generally enhancing activity [2]. The 3,4-dimethyl substitution pattern places a methyl group para to the attachment point, which is predicted to increase electron density on the ring and augment 5-HT1A affinity relative to the 2,3-dimethyl isomer, where both methyl groups are ortho/meta and may introduce steric clash within the receptor binding pocket.

Structure-Activity Relationship Regioisomer Receptor Binding

N1-Monomethyl vs. N1,N3-Dimethyl Core: Differentiation by H-Bond Donor Capacity

The target compound possesses a single hydrogen bond donor (the N3-H of the dione ring) because the N3 position is unsubstituted, unlike the widely studied 1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 3767-50-8) which has zero H-bond donors [1]. Published data on the 1,3-dimethyl core demonstrate potent 5-HT1A ligand activity (Ki = 5.6–96.5 nM) and anxiolytic-like effects in vivo [2]. The presence of the N3-H in the target compound introduces the potential for an additional hydrogen-bond interaction with receptor residues, which could alter both binding affinity and functional selectivity (e.g., bias towards G-protein vs. β-arrestin pathways). This structural distinction makes the target compound a valuable tool for probing the role of the N3 position in target engagement.

Hydrogen Bond Donor Core Substitution Receptor Selectivity

Absence of a Basic Amine Side Chain Confers a Distinct Off-Target Liability Profile

Most pharmacologically characterized imidazo[2,1-f]purine-2,4-diones contain a basic piperazine or aminoalkyl side chain at C8, which drives affinity for aminergic GPCRs (5-HT1A, 5-HT7, D2) and the hERG channel [1]. Compounds with this motif, such as the 5-HT1A/5-HT7 ligand 8-[3-(N4-phenyl)piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione (Ki 5-HT1A = 5.6 nM), often exhibit ancillary D2 binding (Ki ~50–200 nM) and potential cardiovascular safety signals [2]. The target compound, by lacking a basic amine, is predicted to show substantially reduced affinity for aminergic GPCRs and hERG, resulting in a cleaner off-target profile. This structural feature allows researchers to decouple the imidazopurine core pharmacology from the polypharmacology introduced by the piperazine moiety.

Off-Target Selectivity Piperazine Polypharmacology

PDE4B/PDE10A Activity: Class-Level Weak Inhibition Defines Baseline for Selectivity Screening

Imidazopurine-2,4-diones without extended basic side chains generally exhibit weak inhibitory activity against PDE4B and PDE10A, with IC50 values typically exceeding 1 µM . By contrast, optimized analogs such as compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) achieve PDE4B IC50 ≈ 100 nM due to the basic tetrahydroisoquinoline moiety [1]. The target compound's lack of a basic amine side chain and its modest lipophilicity place it squarely in the weak PDE inhibitor category, making it an appropriate negative control or selectivity benchmark when profiling new derivatives for PDE4B/PDE10A activity.

Phosphodiesterase PDE4B PDE10A Enzyme Inhibition

Best Research and Industrial Application Scenarios for 8-(3,4-Dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 887466-50-4)


Chemical Probe for CNS Receptor Occupancy Studies

Due to its moderate lipophilicity (clogP 2.44) and low tPSA (83.88 Ų), this compound is well-suited for in vitro blood-brain barrier permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) to benchmark CNS penetration within the imidazopurine-2,4-dione series [1]. It can be directly compared with polar analogs such as 8-(2-hydroxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to establish the contribution of aryl substitution to passive permeability.

Negative Control for PDE4B/PDE10A Inhibitor Screening

The compound is predicted to show weak PDE4B and PDE10A inhibition (IC50 > 1 µM) based on class-level SAR [2]. It can be employed as a structurally related negative control in enzyme inhibition assays to define the selectivity window for new derivatives, particularly those incorporating basic side chains that markedly enhance PDE potency.

Scaffold for Medicinal Chemistry Optimization Targeting 5-HT1A Receptors

The presence of a para-methyl group on the C8 aryl ring is expected to enhance 5-HT1A receptor affinity relative to ortho-substituted regioisomers [3]. The N3-H hydrogen bond donor further differentiates it from the 1,3-dimethyl series. These features make the compound an attractive starting point for SAR expansion, where introduction of a basic amine linker at C8 could yield potent 5-HT1A partial agonists with reduced polypharmacology compared to piperazine-containing leads.

Off-Target Selectivity Profiling in Aminergic Receptor Panels

Because the compound lacks the basic amine side chain that drives promiscuous aminergic GPCR binding, it is predicted to exhibit a cleaner off-target profile than arylpiperazine-containing imidazopurine-2,4-diones [4]. It can serve as a core-only reference compound in selectivity panels (e.g., Eurofins LeadProfilingScreen) to isolate the contribution of the imidazopurine scaffold to receptor binding, independently of the basic amine pharmacophore.

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